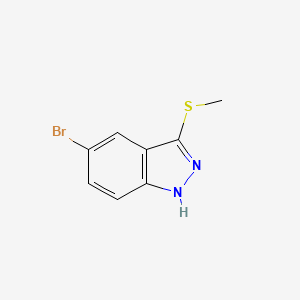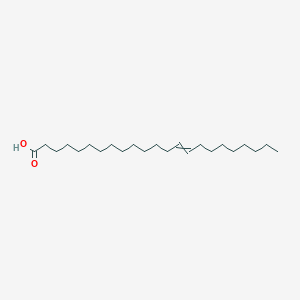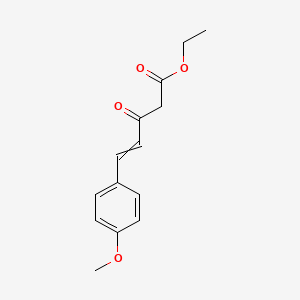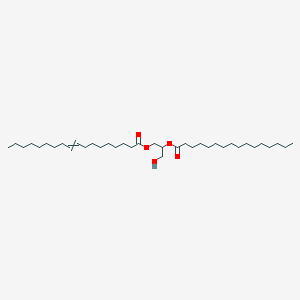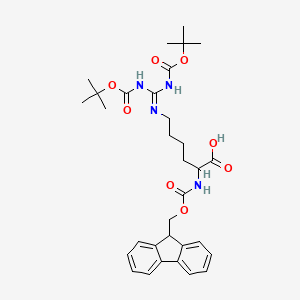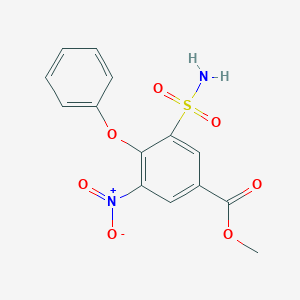
(s)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Vue d'ensemble
Description
(s)-1-(2,4-Dichlorophenyl)ethane-1,2-diol, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly prescribed for conditions such as arthritis, menstrual cramps, and postoperative pain.
Applications De Recherche Scientifique
Enantioselective Synthesis in Drug Production
(S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol has significant applications in the enantioselective synthesis of drugs. For instance, a study highlighted the biotransformation of related compounds for the highly enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole. This process involved the use of a specific Acinetobacter sp. strain for the biocatalysis of related compounds, achieving high yield and enantiomeric excess, thereby proving essential in drug synthesis (Miao, Liu, He, & Wang, 2019).
Environmental Monitoring and Remediation
Another vital application is in environmental monitoring and remediation. A study developed a novel sample preparation technique for the preconcentration and determination of related compounds in water samples, using a new ionic liquid for extraction. This method, coupled with gas chromatography-mass spectrometry, proved effective in extracting and determining the presence of related compounds, demonstrating its utility in environmental analysis (Li et al., 2010).
Photocatalytic Mineralization
In the field of photocatalysis, studies have investigated the photocatalytic mineralization of related compounds. For example, research on TiO2/BaTiO3-assisted photocatalytic mineralization of diclofop-methyl under UV-light irradiation in the presence of oxidizing agents showed effective degradation of related compounds, providing insights into advanced oxidation processes for environmental remediation (Devi & Krishnamurthy, 2009).
Biodegradation in Groundwater
Significantly, the compound's derivatives have been studied in the context of groundwater biodegradation. Research on enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane as primary substrates highlighted the potential to use related compounds to stimulate the biodegradation process in contaminated groundwater, thus contributing to in-situ environmental remediation strategies (Hatzinger, Streger, & Begley, 2015).
Conformational Studies and Chemical Analysis
Furthermore, ab initio conformational studies on diols and binary diol‐water systems using DFT methods have provided deep insights into the structure and behavior of related compounds at the molecular level. Such studies are crucial for understanding the physicochemical properties of these compounds, which is essential for their effective application in various scientific fields (Manivet & Masella, 1998).
Propriétés
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZETJSOZQUJL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707547 | |
| Record name | (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
CAS RN |
187164-23-4 | |
| Record name | (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)
